molecular formula C11H10ClN3S B3116192 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 214542-52-6

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No.: B3116192
CAS No.: 214542-52-6
M. Wt: 251.74 g/mol
InChI Key: BXCQTUXEVPBLOE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS: 214542-52-6) is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and an amine functional group. Its molecular formula is C₁₁H₁₀ClN₃S, with a molecular weight of 251.74 g/mol. Key physicochemical properties include:

  • XLogP3: 2.2 (moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 69.1 Ų (indicative of moderate polarity)
  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amine group) and 3 acceptors (pyrazole nitrogen and sulfur atoms).

The compound’s structure has been characterized using crystallographic software such as SHELXL and visualization tools like ORTEP-3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCQTUXEVPBLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178769
Record name 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214542-52-6
Record name 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214542-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired thienopyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrazoles .

Scientific Research Applications

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The thienopyrazole scaffold allows for substitution at the 2-position of the phenyl ring, leading to derivatives with varying physicochemical and biological profiles. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3* H-Bond Donors/Acceptors CAS Number
2-(4-Chlorophenyl)-... (Target Compound) Cl C₁₁H₁₀ClN₃S 251.74 2.2 1 / 3 214542-52-6
2-(4-Methoxyphenyl)-... OCH₃ C₁₂H₁₃N₃OS ~263.31 ~1.8† 1 / 4‡ 214542-49-1
2-tert-Butyl-... C(CH₃)₃ C₁₀H₁₆N₄S ~248.33 ~3.5† 1 / 3 214542-59-3
2-(4-Fluorophenyl)-... F C₁₁H₁₀FN₃S 235.28 ~2.0† 1 / 3 Unspecified

*Estimated values (†) based on substituent contributions.
‡Methoxy oxygen adds an H-bond acceptor.

Key Observations:
  • Lipophilicity : The tert-butyl derivative exhibits the highest XLogP3 (~3.5) due to its bulky hydrophobic group, while the methoxy analog is less lipophilic (~1.8) owing to the polar oxygen atom.
  • Polar Surface Area : The methoxy derivative likely has a higher TPSA (additional acceptor), enhancing aqueous solubility compared to the chloro and tert-butyl analogs.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using SHELXL and ORTEP-3 reveal that the amine and pyrazole groups participate in hydrogen bonding, forming stable crystal lattices. The chloro substituent’s electron-withdrawing nature may polarize the aromatic ring, influencing intermolecular interactions.

Biological Activity

2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound recognized for its potential pharmacological activities. Its unique chemical structure, which includes a thienopyrazole core and a chloro-phenyl group, suggests diverse biological applications, particularly in medicinal chemistry.

  • Molecular Formula: C11H10ClN3S
  • Molecular Weight: 251.74 g/mol
  • CAS Number: 214542-52-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to the active sites or modulating receptor functions, leading to alterations in cellular signaling pathways. This interaction can result in various pharmacological effects, including anti-cancer properties.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. A study focused on compounds with similar structures demonstrated that derivatives of thienopyrazole exhibited significant anti-glioma activity. For instance, one derivative was shown to inhibit the growth of glioblastoma cells and reduce neurosphere formation in patient-derived glioma stem cells. This effect was linked to the inhibition of the AKT2/PKBβ signaling pathway, which is crucial in glioma malignancy and survival outcomes .

Inhibitory Effects on Kinases

The compound's structural features suggest it may act as a kinase inhibitor. In related studies, compounds with similar moieties demonstrated low micromolar activity against various kinases, including AKT2. The inhibition of AKT signaling is particularly relevant as it plays a significant role in oncogenesis .

Case Studies

  • Study on Anti-Glioma Activity : A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their anticancer properties. Among these, one compound exhibited potent inhibitory effects against glioblastoma cell lines while showing low toxicity towards non-cancerous cells. This highlights the potential therapeutic window for compounds related to this compound .
  • Kinase Inhibition Profile : In a comprehensive screening of 139 kinases, certain derivatives demonstrated significant inhibition of AKT2/PKBβ. This finding underscores the relevance of targeting this pathway in cancer treatment strategies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits glioblastoma cell growth; reduces neurosphere formation
Kinase InhibitionLow micromolar activity against AKT2/PKBβ
Non-ToxicityRelatively non-toxic towards non-cancerous cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, and how can reaction conditions be optimized?

  • Methodology : Use classical organic synthesis with hydrazine derivatives (e.g., 4-chlorophenylhydrazine) and cyclization reactions. For example, refluxing 4-oxotetrahydrothiophene-3-carbonitrile with substituted hydrazines in ethanol, followed by solvent removal and purification via column chromatography .
  • Optimization : Monitor temperature (e.g., 80°C for 2–3 hours) and stoichiometric ratios (1.1 equiv of hydrazine derivatives) to maximize yield. Microwave-assisted synthesis may reduce reaction time and by-products .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Primary Tools :

  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.12–7.76 ppm) and carbon signals .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+Na]+ at 508.1892) .
  • X-ray Crystallography : Resolve 3D atomic arrangement using SHELXL for small-molecule refinement .

Q. How can researchers assess the purity of synthesized batches?

  • Approach :

  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (e.g., C13H11ClN3S).

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

  • Strategy : Cross-validate using complementary techniques:

  • DSC/TGA : Verify thermal stability and rule out solvate formation .
  • DFT Calculations : Compare computed NMR/IR spectra with experimental data .
  • Multi-temperature Crystallography : Identify dynamic disorder in crystal lattices using SHELX .

Q. What experimental designs differentiate kinetic vs. thermodynamic control in the synthesis of thieno-pyrazole derivatives?

  • Kinetic Control : Short reaction times (e.g., 1 hour) and low temperatures favor faster-forming intermediates.
  • Thermodynamic Control : Prolonged heating (e.g., 24 hours at 100°C) stabilizes thermodynamically favored products.
  • Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s reactivity or bioactivity?

  • Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., R22(8) rings) .
  • Impact : Strong N–H···S interactions may stabilize the thieno-pyrazole core, altering solubility or binding to biological targets .

Q. What strategies enable comparative reactivity studies between 2-(4-chlorophenyl) analogs and their fluorophenyl or methyl-substituted counterparts?

  • Approach :

  • Electrophilicity : Measure reaction rates with electrophiles (e.g., acyl chlorides) under standardized conditions .
  • Computational Metrics : Calculate Fukui indices to predict nucleophilic/electrophilic sites .
    • Example : Fluorophenyl analogs show slower acylation due to electron-withdrawing effects .

Q. What computational models are suitable for predicting the compound’s interactions with biological targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases) to assess binding affinity.
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate stability .
    • Validation : Compare in silico results with in vitro enzyme inhibition assays (e.g., IC50 values) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

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